

The Discovery and Application of ONPG: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

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Introduction: Ortho-Nitrophenyl- β -D-galactopyranoside (**ONPG**) is a synthetic, chromogenic substrate that has become an indispensable tool in both microbiology and molecular biology. Its ability to produce a quantifiable color change upon enzymatic cleavage by β -galactosidase allows for the sensitive detection and measurement of this key enzyme's activity. This technical guide provides an in-depth exploration of the discovery, history, biochemical principles, and core applications of **ONPG**, complete with detailed experimental protocols for scientific professionals.

Discovery and History

The journey of **ONPG** from a novel chemical compound to a cornerstone of the modern laboratory began in the mid-20th century.

- 1950 - Synthesis and Initial Application: The substrate σ -nitrophenyl- β -D-galactopyranoside (**ONPG**) was first developed by Seidman and Link.^[1] In the same year, Nobel laureate Joshua Lederberg utilized **ONPG** as a substrate to study the β -D-galactosidase enzyme in *Escherichia coli*.^{[1][2]} Lederberg's pioneering work, published in the *Journal of Bacteriology*, laid the foundation for using **ONPG** to probe the genetics of lactose metabolism.^{[1][2][3][4]}
- 1962 - Adoption in Microbiology: LeMinor and Ben Hamida reported that detecting β -D-galactosidase activity with **ONPG** was crucial for the rapid biochemical identification of enteric gram-negative bacilli.^[1] This solidified the "**ONPG** test" as a vital method in clinical and environmental microbiology for differentiating bacterial species.

Biochemical Principle

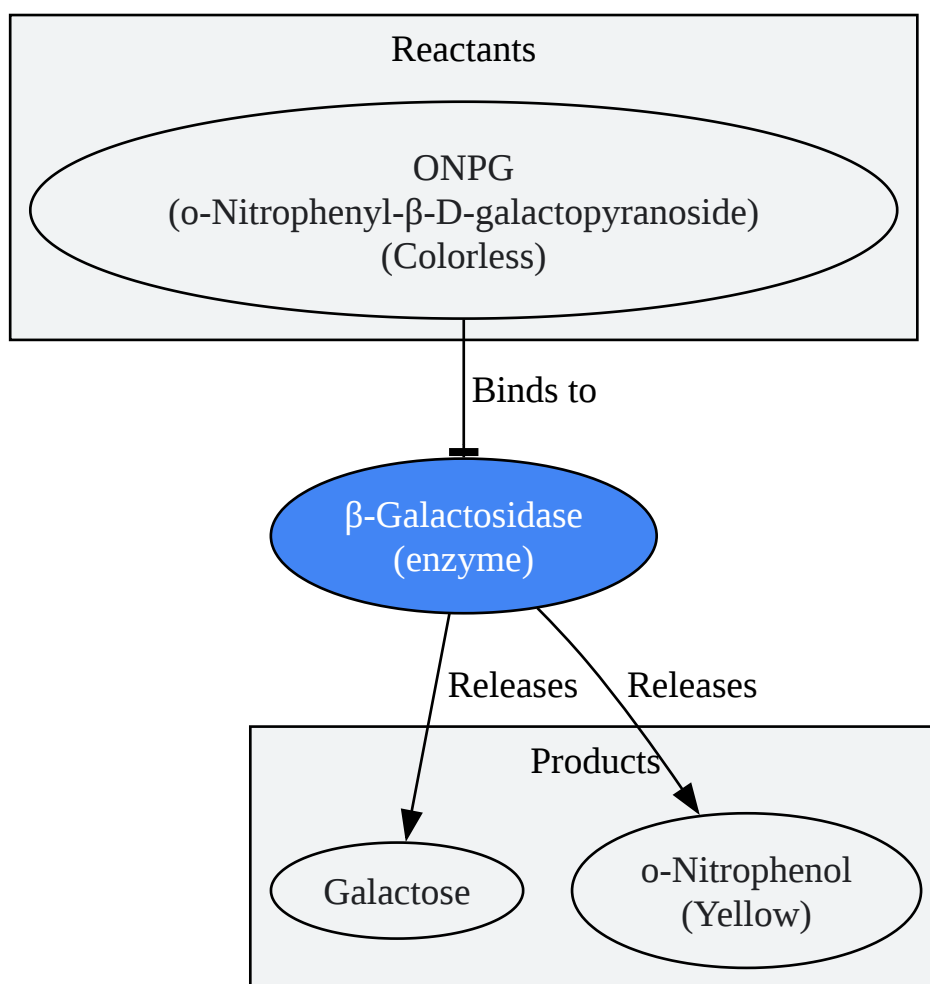
The utility of **ONPG** is rooted in the enzymatic machinery bacteria use to metabolize lactose.

The fermentation of lactose, a disaccharide, requires two primary enzymes:

- Lactose Permease: A transport protein embedded in the bacterial cell membrane that actively brings lactose from the environment into the cell.
- β -Galactosidase: An intracellular enzyme that hydrolyzes the β -galactoside bond of lactose, cleaving it into the monosaccharides glucose and galactose, which can then enter glycolysis.
[\[1\]](#)

Some bacteria, known as "late" or "slow" lactose fermenters, possess β -galactosidase but lack a functional lactose permease.[\[1\]](#) In traditional lactose fermentation tests, these organisms appear as non-fermenters because the substrate cannot efficiently enter the cell.

ONPG overcomes this limitation. As a structural analog of lactose, **ONPG** is also a substrate for β -galactosidase.[\[5\]](#)[\[6\]](#) Crucially, it can penetrate the bacterial cell wall without the aid of lactose permease.[\[1\]](#) Once inside the cell, β -galactosidase cleaves the colorless **ONPG** into two products: galactose and ortho-nitrophenol (ONP). While galactose is a simple sugar, o-nitrophenol is a chromogenic compound that appears bright yellow in solution, especially under alkaline conditions.[\[1\]](#) This distinct color change provides a clear, visual confirmation of β -galactosidase activity.



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Quantitative Data Summary

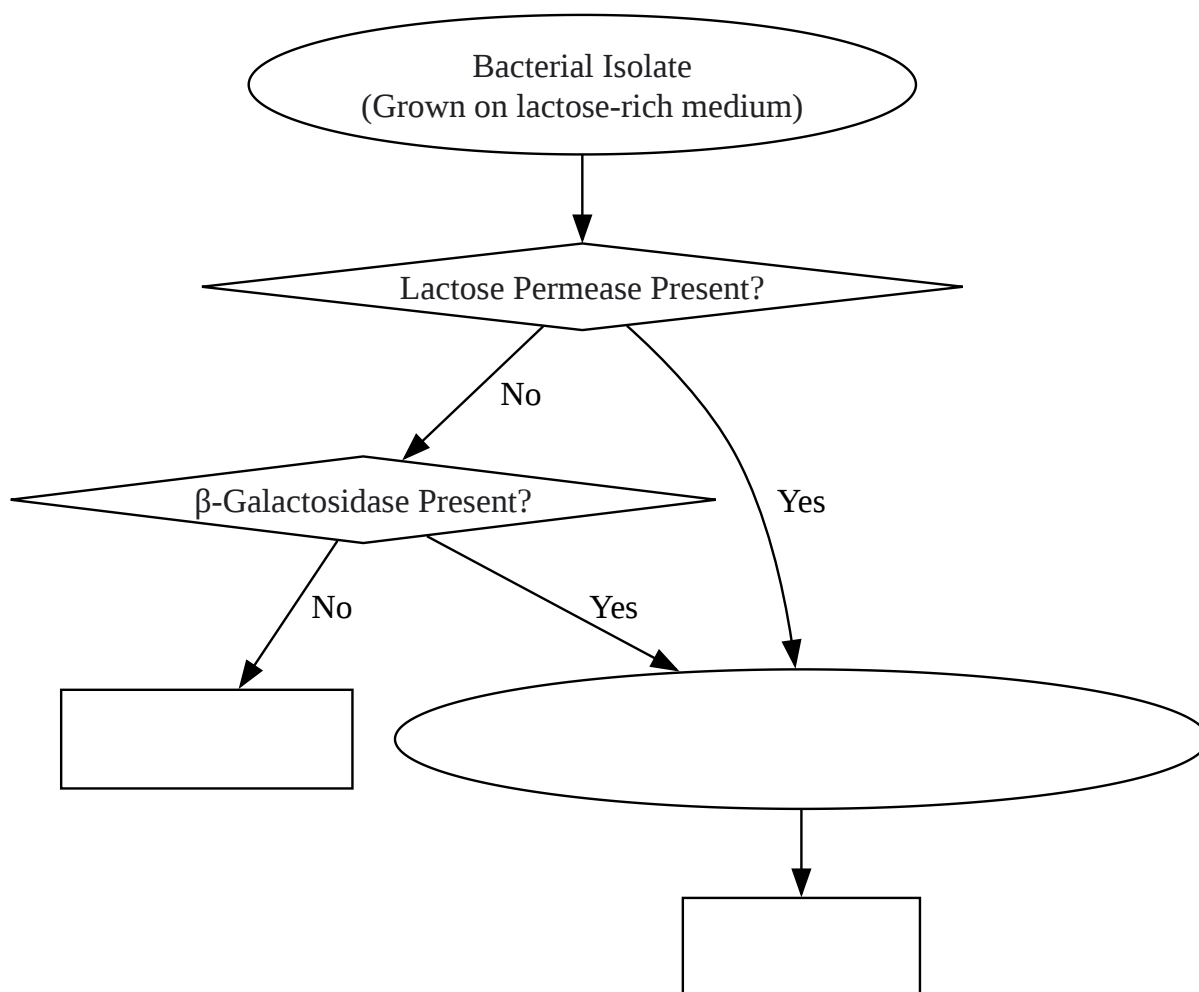
The quantitative nature of the **ONPG** assay relies on the specific physicochemical properties of the substrate and its chromogenic product. These values are essential for calculating enzyme activity in molecular biology applications, such as reporter gene assays.

Parameter	Value	Notes
ONPG Properties		
Chemical Formula	C ₁₂ H ₁₅ NO ₈	
Molar Mass	301.25 g/mol	
K _m for E. coli β-galactosidase	0.24 - 0.95 mM	The Michaelis constant (K _m) can vary with assay conditions. [7]
o-Nitrophenol (ONP) Properties		
Measurement Wavelength (λ _{max})	405-420 nm	The absorbance peak for the yellow o-nitrophenolate anion. [8]
Molar Extinction Coefficient (ε)	Highly pH-dependent	The value increases significantly at alkaline pH.
ε at pH 7.4	~9,000 M ⁻¹ cm ⁻¹	[9]
ε at pH > 10	~2.13 x 10 ⁴ M ⁻¹ cm ⁻¹	[9]

Key Applications in Scientific Research

Microbiological Identification: The ONPG Test

The **ONPG** test is a rapid, sensitive, and crucial procedure in clinical microbiology for differentiating members of the Enterobacteriaceae family and other bacteria.[\[1\]](#) It specifically identifies organisms that possess β-galactosidase, even if they lack lactose permease (i.e., late lactose fermenters). This allows for the clear distinction between true non-lactose fermenters (*Salmonella* spp., *Proteus* spp.) and late fermenters (*Citrobacter* spp., some *Shigella* spp.).



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Reporter Gene Assays in Molecular Biology

In molecular biology, the *E. coli* gene encoding β -galactosidase, *lacZ*, is one of the most widely used reporter genes.^[10] Scientists can fuse the *lacZ* gene to a promoter region of interest. The expression level of the resulting fusion protein, and thus the activity of the promoter under various conditions, can be easily and quantitatively measured by lysing the cells and performing an **ONPG** assay on the lysate.^{[5][10]} The intensity of the yellow color produced is directly proportional to the amount of β -galactosidase expressed, which in turn reflects the strength of the promoter. This technique is fundamental to studies of gene regulation, protein-protein interactions (e.g., yeast two-hybrid systems), and high-throughput screening.^[11]

Detailed Experimental Protocols

Protocol 1: ONPG Test for Bacterial Identification (Broth Method)

This protocol is used to determine the presence of β -galactosidase in a bacterial isolate.

A. Reagents and Materials

- **ONPG** Broth or **ONPG** disks.[\[1\]](#)
- Sterile physiological saline (0.85% NaCl).
- Sterile test tubes and inoculating loops/needles.
- Bacterial culture (18-24 hours old) grown on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) for optimal enzyme induction.
- Incubator at 35-37°C.
- Positive Control: *Escherichia coli*.
- Negative Control: *Proteus mirabilis*.

B. Procedure

- Inoculate a tube of **ONPG** broth with a heavy inoculum (several colonies) of the test organism.[\[1\]](#) The suspension should be visibly turbid.
- Alternatively, for the disk method, create a heavy suspension of the organism in 0.5 mL of sterile saline and add an **ONPG** disk.[\[1\]](#)
- Incubate the tube aerobically at 35-37°C with the cap loosened.[\[1\]](#)
- Observe the tube for a color change at regular intervals.
- Interpretation:

- Positive: Development of a yellow color within 24 hours indicates the presence of β -galactosidase.^[1] Strong positive reactions may be visible within minutes to an hour.
- Negative: The broth or suspension remains colorless or its original color after 24 hours of incubation.

Protocol 2: Quantitative β -Galactosidase Reporter Assay (Miller Assay)

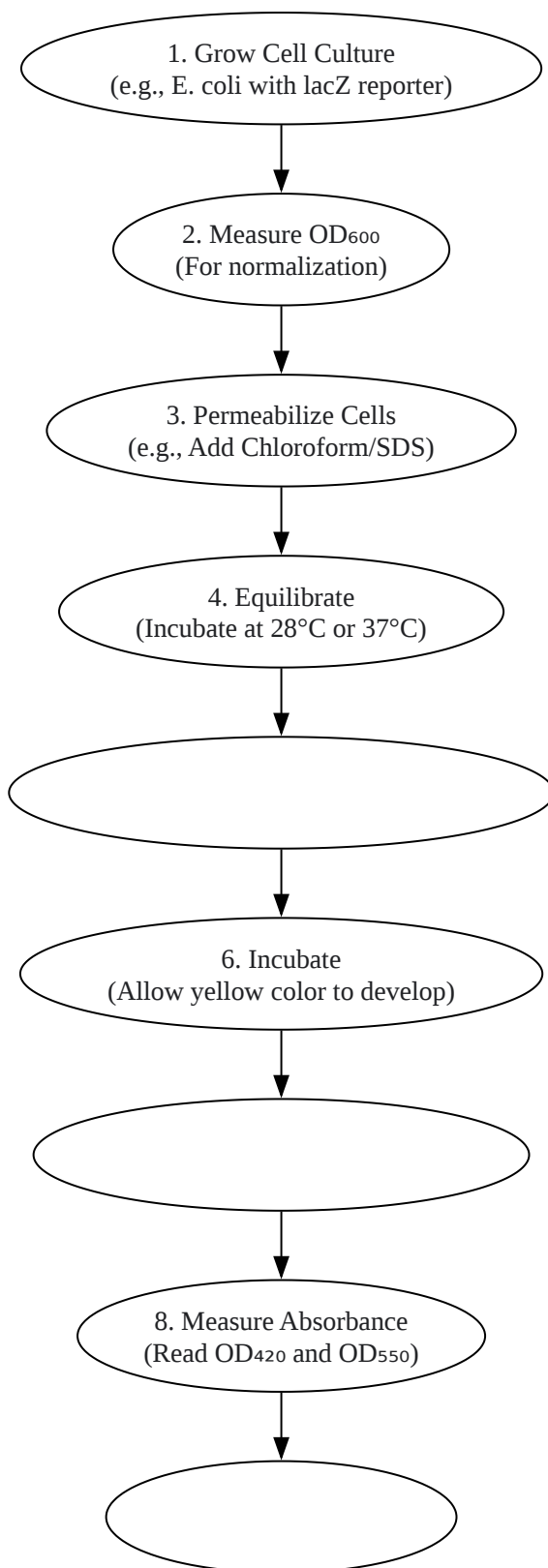
This protocol, adapted from the classic Miller assay, is used to quantify β -galactosidase activity in cell lysates, typically from *E. coli* or yeast carrying a *lacZ* reporter construct.

A. Reagents and Materials

- Z-Buffer (pH 7.0):
 - 60 mM $\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$
 - 40 mM $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$
 - 10 mM KCl
 - 1 mM $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$
 - Just before use, add 2.7 $\mu\text{L}/\text{mL}$ of β -mercaptoethanol.
- **ONPG** Solution: 4 mg/mL of **ONPG** dissolved in 0.1 M phosphate buffer (pH 7.0). Prepare fresh daily.^[12]
- Stop Solution: 1 M Sodium Carbonate (Na_2CO_3).
- Chloroform and 0.1% Sodium Dodecyl Sulfate (SDS) solution for cell permeabilization.
- Spectrophotometer or plate reader capable of measuring absorbance at 420 nm and 550 nm (for light scattering correction).
- Water bath at 28°C or 37°C.

- Cell culture grown to mid-log phase ($OD_{600} \approx 0.4-0.6$).

B. Experimental Workflow



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C. Step-by-Step Procedure

- Measure the OD₆₀₀ of your cell culture.
- In a test tube, combine a specific volume of culture (e.g., 100 µL to 1 mL) with Z-Buffer to a final volume of 1 mL.
- Permeabilize the cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds.[12]
- Equilibrate the tubes in a water bath at 28°C for 5 minutes.
- Start the reaction by adding 200 µL of the 4 mg/mL **ONPG** solution. Vortex briefly and start a timer immediately.[12]
- Incubate at 28°C until a moderate yellow color has developed. Note the exact reaction time in minutes.
- Stop the reaction by adding 500 µL of 1 M Na₂CO₃. [12] The high pH both stops the enzyme and maximizes the yellow color of the o-nitrophenol.
- Centrifuge the tubes for 5 minutes to pellet cell debris.
- Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (OD₄₂₀) and 550 nm (OD₅₅₀). The OD₅₅₀ reading corrects for light scattering by cell debris.
- Calculate Miller Units:
 - $\text{Miller Units} = 1000 \times [(\text{OD}_{420} - (1.75 \times \text{OD}_{550}))] / [(\text{Time in min}) \times (\text{Volume of culture in mL}) \times (\text{OD}_{600})]$

Conclusion

From its development in 1950 to its widespread use today, **ONPG** remains a simple, yet powerful, tool for detecting β-galactosidase activity. Its application spans the rapid identification of clinically relevant bacteria to the nuanced quantification of gene expression in complex

biological systems. The straightforward, colorimetric nature of the **ONPG** assay ensures its continued relevance and utility for researchers, scientists, and drug development professionals.

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